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Compound of Interest

Compound Name: Renzapride hydrochloride

Cat. No.: B15573620

For Immediate Release

This technical guide provides an in-depth overview of the history and development of
Renzapride hydrochloride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist.
The document is intended for researchers, scientists, and drug development professionals,
offering a detailed timeline of its journey from initial discovery to its current clinical focus, a
summary of key clinical trial data, detailed experimental methodologies, and an exploration of
its mechanism of action through signaling pathway diagrams.

A Winding Developmental Path: From IBS-C to
Cystic Fibrosis

Renzapride's history is marked by a series of strategic shifts in its therapeutic focus, reflecting
the evolving understanding of its pharmacological profile and the changing landscape of
gastrointestinal drug development.

Initial Discovery and Early Development: Originally synthesized by Smith Kline Beecham in the
late 1980s, Renzapride was initially investigated for its prokinetic properties.[1]

Focus on Irritable Bowel Syndrome with Constipation (IBS-C) under Alizyme: The rights to
Renzapride were later acquired by Alizyme plc, a UK-based pharmaceutical company. Alizyme
advanced the compound through extensive preclinical and clinical trials, including Phase I, I,
and Il studies, for the treatment of IBS-C.[1] A pivotal Phase Ill multicenter, randomized,
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double-blind, placebo-controlled, parallel-group study (NCT00268879) was initiated in women
with IBS-C.[2][3] However, in April 2008, Alizyme announced the discontinuation of the clinical
development of Renzapride for IBS-C, citing that the Phase Il study showed "limited clinical
improvement" compared to placebo and that the efficacy was "not sufficient to justify further
development."[4] A long-term safety study (NCT00607971) was also terminated due to the lack
of efficacy in the parent study.[5]

A New Direction: Diabetic Gastroparesis with EndoLogic: Following the liquidation of Alizyme,
EndoLogic LLC acquired the worldwide patent rights for Renzapride. Recognizing a significant
unmet medical need, the company shifted the development focus to diabetic gastroparesis.[1]
On July 25, 2017, EndoLogic held a positive pre-Investigational New Drug (IND) meeting with
the U.S. Food and Drug Administration (FDA).[6] The FDA indicated that no additional
toxicology studies would be required to initiate a Phase 1l trial and that a planned 12-week
Phase Il study could potentially serve as one of two pivotal trials for a New Drug Application
(NDA).[6]

Current Frontier: Cystic Fibrosis-Related Gastrointestinal Symptoms with Ambrose Healthcare:
Most recently, in October 2024, Ambrose Healthcare acquired the global rights to Renzapride.
[7] The company is now pursuing the development of Renzapride for the treatment of
gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF).[7][8] A Phase Il multi-center,
double-blind, cross-over study involving 24 patients across 5 study sites is the next planned
step in its development.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of Renzapride in
IBS-C and diabetic gastroparesis.

Table 1: Efficacy of Renzapride in Constipation-
Predominant Irritable Bowel Syndrome (IBS-C)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://clinicaltrials.gov/study/NCT00268879
https://www.isrctn.com/pdf/75871030
https://pharmatimes.com/news/alizyme_decides_to_pull_the_plug_on_ibs_drug_renzapride_987173/
https://clinicaltrials.gov/study/NCT00607971
https://pubmed.ncbi.nlm.nih.gov/7609775/
https://firstwordpharma.com/story/4420068
https://firstwordpharma.com/story/4420068
https://www.ambrosehc.com/news/option-exercised-for-global-rights-to-renzapride-for-use-in-rare-disease-indication
https://www.ambrosehc.com/news/option-exercised-for-global-rights-to-renzapride-for-use-in-rare-disease-indication
https://www.ambrosehc.com/product-pipeline/renzapride
https://www.ambrosehc.com/news/option-exercised-for-global-rights-to-renzapride-for-use-in-rare-disease-indication
https://www.ambrosehc.com/product-pipeline/renzapride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Number of Treatment Primary Key Reference(s
Trial Phase . ; T
Patients Arms Endpoint Findings )
Dose-
dependent
increase in
responder
rates for
abdominal
pain relief
) (not
] Patient- o
Renzapride statistically
assessed o
(1,2,0r4 ) significant).
N relief of o
Phase Ilb Not Specified  mg/day) vs. ) Statistically 9]
abdominal o
Placebo for o significant
pain/discomfo
12 weeks . improvement
r
s in bowel
movement
frequency
and stool
consistency
in the 4
mg/day
group.
Renzapride Statistically
Phase 11l (4 mg QD or Global relief significant but
(NCT002688 1798 women 2mgBID)vs.  of IBS limited clinical  [4]
79) Placebo for symptoms improvement
12 weeks over placebo.
Pilot Study 17 Placebo, Overall Renzapride 2 [10]

Renzapride 2
mg OD, and
Renzapride 2
mg BID
sequentially
for 28 days

gastrointestin
al and
segmental

colonic transit

mg BID
significantly
reduced
mean overall
Gl transit
time and

accelerated

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/18284648/
https://pharmatimes.com/news/alizyme_decides_to_pull_the_plug_on_ibs_drug_renzapride_987173/
https://pubmed.ncbi.nlm.nih.gov/16696817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

segmental
colonic
transit. Also
reduced
abdominal
pain and
improved
stool

consistency.

No significant
difference
between
Renzapride

) and placebo,
Renzapride

Meta- (1,2,and 4 Clinical o
) 2528 ) ] clinically [11]
Analysis mg daily) vs. efficacy

except for a

important,
Placebo

though not

statistically

significant,

effect at 4

mg.

Table 2: Pharmacodynamic Effects of Renzapride in
Diabetic Gastroparesis
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Table 4: Safety and Tolerability of Renzapride
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Experimental Protocols

Phase lll Study of Renzapride in Women with IBS-C
(NCT00268879)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[3]

Participants: Women aged 18 to 65 years with a diagnosis of constipation-predominant IBS
according to the Rome Il criteria.[2][3]

Interventions: Participants were randomized to receive one of two dosing regimens of
Renzapride (4 mg once daily or 2 mg twice daily) or placebo for 12 weeks.[3]

Primary Outcome Measure: The primary endpoint was the patient's weekly self-assessment
of overall symptomatic relief of their IBS-C symptoms.[17]

Secondary Outcome Measures: Secondary endpoints included adequate relief of abdominal
pain/discomfort and bowel problems.[17]

Follow-up: A 4-week safety follow-up period was included. In the USA, patients who
completed the 12-week treatment were invited to enroll in a 12-month open-label extension
study (ATL1251/052/CL) to evaluate long-term safety.[3][5]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3953973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3388526/
https://pubmed.ncbi.nlm.nih.gov/18034998/
https://www.isrctn.com/pdf/75871030
https://clinicaltrials.gov/study/NCT00268879
https://www.isrctn.com/pdf/75871030
https://www.isrctn.com/pdf/75871030
https://www.bioworld.com/articles/583744-spa-agreement-for-phase-iii-study-of-renzapride-for-c-ibs?v=preview
https://www.bioworld.com/articles/583744-spa-agreement-for-phase-iii-study-of-renzapride-for-c-ibs?v=preview
https://www.isrctn.com/pdf/75871030
https://clinicaltrials.gov/study/NCT00607971
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pilot Study of Renzapride on Gastrointestinal Motility in
IBS-C

o Study Design: A dose-escalating pilot study where patients received placebo, Renzapride 2
mg once daily, and Renzapride 2 mg twice daily sequentially for 28 days each.[10]

o Participants: 17 patients with constipation-predominant IBS.[10]
e Outcome Measures:
o Gastrointestinal and Colonic Transit: Measured using radio-opaque markers.[10]

o Symptom Assessment: Patients' assessment of their IBS symptoms.[10]

Study of Renzapride in Diabetic Gastroparesis

» Study Design: A double-blind, randomized, placebo-controlled crossover study.[12]
o Participants: 9 diabetic patients with autonomic neuropathy and 8 healthy controls.[12]

 Interventions: Participants received placebo, 0.5 mg, 1.0 mg, or 2.0 mg of Renzapride on
four separate occasions in random order.[12]

e QOutcome Measure:

o Gastric Emptying: Measured using a dual-isotope scintigraphy technique. The liquid
component of a test meal was labeled with Indium-113m and the solid component with
Technetium-99m.[12]

Mechanism of Action and Signhaling Pathways

Renzapride's pharmacological effects are mediated through its dual action as a full agonist at
the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[8]

5-HT4 Receptor Agonism and Prokinetic Effects

Activation of 5-HT4 receptors on enteric neurons is the primary mechanism for Renzapride's
prokinetic effects. This activation facilitates the release of acetylcholine, a key neurotransmitter
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that stimulates gastrointestinal smooth muscle contraction and enhances peristalsis.[1] The
intracellular signaling cascade following 5-HT4 receptor activation is depicted below.

Cell Membrane Intracellular Space

Neuronal Membrane Intracellular Space

Antagonist Binding Blocks Opening Leads to Initiates
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Renzapride
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Late 1980s

Development by Smith Kline Beecham and acquisition by Alizyme

Alizyme initiates Phase Il trial for IBS-C (NCT00268879)

Alizyme terminates IBS-C development due to insufficient efficacy

Post-2008

EndoLogic acquires rights and shifts focus to diabetic gastroparesis

Positive pre-IND meeting with FDA for diabetic gastroparesis program

Ambrose Healthcare acquires rights for development in cystic fibrosis Gl symptoms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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